5-(4-Fluorophenyl)pentanoyl chloride

Catalog No.
S3402600
CAS No.
204589-92-4
M.F
C11H12ClFO
M. Wt
214.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)pentanoyl chloride

CAS Number

204589-92-4

Product Name

5-(4-Fluorophenyl)pentanoyl chloride

IUPAC Name

5-(4-fluorophenyl)pentanoyl chloride

Molecular Formula

C11H12ClFO

Molecular Weight

214.66 g/mol

InChI

InChI=1S/C11H12ClFO/c12-11(14)4-2-1-3-9-5-7-10(13)8-6-9/h5-8H,1-4H2

InChI Key

PVXZYVATCBTVKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCCC(=O)Cl)F

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)Cl)F
  • Potential Enzyme Inhibitor

    FPC possesses a carbonyl group (C=O) and an acyl chloride (Cl-C=O) moiety, which are known for their reactivity. This structure suggests FPC might act as an inhibitor for enzymes that target these functional groups. One potential target could be fatty acid amide hydrolase (FAAH) – an enzyme that breaks down endocannabinoids. A study suggests FPC may be a potent FAAH inhibitor, although further research is needed.Source:

  • Organic Synthesis Intermediate

    FPC can be a valuable intermediate in organic synthesis due to the presence of the reactive acyl chloride group. This group can participate in various reactions, such as acylation, to introduce a fluorophenyl-pentanoyl moiety onto other molecules.

  • Medicinal Chemistry Applications

    The potential FAAH inhibition and the reactive nature of FPC suggest its possible applications in medicinal chemistry. Further research is required to explore its potential as a therapeutic agent or as a building block for more complex drug candidates.

5-(4-Fluorophenyl)pentanoyl chloride is an organic compound characterized by the presence of a fluorinated phenyl group attached to a pentanoyl chloride moiety. Its molecular formula is C11H12ClF, and it features a carbonyl group (C=O) bonded to a chlorine atom, making it an acyl chloride. This compound is notable for its potential applications in pharmaceutical synthesis and chemical research, particularly due to the reactivity of the acyl chloride functional group, which can participate in various nucleophilic acyl substitution reactions.

.5-(4-Tert-butylphenyl)pentanoyl ChlorideAcyl ChlorideContains a tert-butyl group; affects sterics and solubility.5-(4-Chlorophenyl)pentanoyl ChlorideAcyl ChlorideContains chlorine instead of fluorine; similar reactivity profile.5-(4-Methylphenyl)pentanoyl ChlorideAcyl ChlorideMethyl group alters electronic properties; used in drug synthesis.

The uniqueness of 5-(4-Fluorophenyl)pentanoyl chloride lies in the presence of the fluorine atom, which enhances its reactivity and potential biological activity compared to its non-fluorinated counterparts.

Several synthetic routes have been developed for producing 5-(4-Fluorophenyl)pentanoyl chloride:

  • Direct Chlorination: The chlorination of 5-(4-Fluorophenyl)pentanoic acid using thionyl chloride or oxalyl chloride can yield the desired acyl chloride.
  • Enzymatic Synthesis: Recent advancements have introduced enzymatic methods for synthesizing related compounds, which may be adaptable for this compound. For example, using ketoreductases to convert specific precursors into desired products has been explored .

5-(4-Fluorophenyl)pentanoyl chloride has several applications:

  • Pharmaceutical Intermediates: It serves as a key intermediate in synthesizing various pharmaceuticals, including those targeting metabolic disorders.
  • Chemical Research: The compound is utilized in research settings to develop new chemical entities and study reaction mechanisms involving acyl chlorides.
  • Material Science: It may also find applications in synthesizing polymers and materials due to its reactive functional groups.

Interaction studies involving 5-(4-Fluorophenyl)pentanoyl chloride focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential roles as a pharmaceutical intermediate and its interactions with enzymes or receptors in biological systems. Understanding these interactions is crucial for optimizing its use in drug development.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5-(4-Fluorophenyl)pentanoyl chloride. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
5-Phenylpentanoyl ChlorideAcyl ChlorideLacks fluorine; used in similar

Traditional Organic Synthesis Pathways

Traditional synthesis routes for 5-(4-fluorophenyl)pentanoyl chloride typically involve chlorination of the corresponding carboxylic acid precursor. Phosphoryl chloride (POCl₃) in acetonitrile at 0–25°C achieves 79–85% yield for analogous fluorophenyl acyl chlorides, with reaction times of 12–18 hours. Friedel-Crafts acylation using aluminum chloride (AlCl₃) in dichloromethane facilitates the introduction of the 4-fluorophenyl group, though this method requires strict temperature control (5–25°C) to prevent over-chlorination. Thionyl chloride (SOCl₂) remains a benchmark reagent, with solvent-free modifications using bis(trichloromethyl)carbonate (BTC) demonstrating comparable efficiency (88% yield) while eliminating hydrochloric acid gas byproducts.

Table 1: Comparative Analysis of Chlorinating Agents

ReagentSolventTemperature (°C)Yield (%)Byproducts Managed
Phosphoryl chlorideAcetonitrile0–2579Phosphoric acid derivatives
Thionyl chlorideSolvent-free80–9088SO₂, HCl (trapped)
Aluminum chlorideDichloromethane5–2573Aluminates, residual ethers

Enzymatic Catalysis Approaches for Stereoselective Production

Enzymatic methods for 5-(4-fluorophenyl)pentanoyl chloride synthesis are not widely documented in current literature. However, lipase-catalyzed ester hydrolysis to carboxylic acids could theoretically precede chemical chlorination, though no peer-reviewed studies validate this approach for fluorinated acyl chlorides. The steric hindrance imposed by the 4-fluorophenyl group may limit enzyme-substrate compatibility, necessitating protein engineering for tailored biocatalysts.

Solvent System Optimization in Acyl Chloride Formation

Solvent polarity critically influences reaction rates and product purity. Polar aprotic solvents like acetonitrile enhance phosphoryl chloride reactivity, reducing side reactions from 18% to 6% compared to dichloroethane. Conversely, solvent-free systems using BTC eliminate solubility constraints, achieving 92% conversion at 90°C with a 3:1 molar ratio of BTC to carboxylic acid. Mixed solvent systems (e.g., tetrahydrofuran/water) enable precise pH control during quench steps, minimizing hydrolysis of the acyl chloride product.

Table 2: Solvent Impact on Reaction Efficiency

Solvent SystemDielectric ConstantReaction Time (h)Purity (%)
Acetonitrile37.51295
Dichloromethane8.9889
Solvent-free (BTC)N/A598

Byproduct Management Strategies in Industrial-Scale Synthesis

Industrial processes employ multistage purification to address byproducts such as phosphoric acid residues and unreacted aluminum chloride. Sequential washing with 5% sodium thiosulfate and saturated sodium bicarbonate removes 94% of ionic impurities. Distillation under reduced pressure (10–15 mmHg) isolates the acyl chloride with >99% purity, while solvent recovery systems reclaim 81% of acetonitrile for reuse. Continuous flow reactors reduce byproduct formation by 22% compared to batch systems, enabling throughput of 12 kg/hour in pilot-scale trials.

Table 3: Byproduct Removal Efficiency

Purification StepByproduct TargetedRemoval Efficiency (%)
Aqueous NaHCO₃ washAlCl₃ derivatives94
Vacuum distillationHigh-boiling impurities99
Solvent recoveryUnreacted acetonitrile81

Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms

The fluorophenyl group in 5-(4-fluorophenyl)pentanoyl chloride enhances binding affinity to FAAH’s hydrophobic substrate channel, a key therapeutic target for managing pain and inflammation [3]. FAAH catalyzes the hydrolysis of endocannabinoids like anandamide (AEA), and its inhibition potentiates endogenous cannabinoid signaling.

Key Mechanistic Insights

  • Covalent Inhibition: The acyl chloride moiety reacts with FAAH’s catalytic serine residue (Ser241), forming a stable pentanoyl-enzyme intermediate that blocks substrate access [3].
  • Fluorine Effects: The para-fluorine atom induces electron-withdrawing effects, increasing the electrophilicity of the carbonyl carbon and accelerating acylation kinetics (kcat/Km = 8.3 × 10−2 s−1) [4].
  • Selectivity: Compared to non-fluorinated analogs, the 4-fluorophenyl group reduces off-target interactions with hepatic carboxylesterases by 47% [3].

Table 1: FAAH Inhibition Parameters of 5-(4-Fluorophenyl)pentanoyl Chloride Derivatives

DerivativeIC50 (nM)kinact (min−1)Selectivity Ratio (FAAH vs. CES2)
AA-5HT12.40.1828:1
URB5975.70.3235:1

Data derived from mass spectrometry assays using recombinant human FAAH [3].

Prodrug Synthesis Utilizing Reactive Acyl Chloride Moieties

The electrophilic chloride in 5-(4-fluorophenyl)pentanoyl chloride enables rapid conjugation with hydroxyl or amine groups, making it ideal for prodrug designs requiring controlled release.

Case Study: Dual-Mode Prodrug Activation
A salicylic acid prodrug synthesized with this acyl chloride demonstrated:

  • Photochemical Release: 365 nm irradiation cleaves the pentanoyl group at 8.30 × 10−2 s−1 for localized delivery [4].
  • Hydrolytic Release: Spontaneous hydrolysis at pH 5.5 occurs at 1.89 × 10−3 s−1, enabling sustained systemic activity [4].

Synthetic Advantages

  • Yield Optimization: Reactions with tertiary amines achieve >90% acylation efficiency in <2 hours [1].
  • Stability: The fluorophenyl group reduces esterase-mediated degradation by 62% compared to phenyl analogs [5].

Reaction Scheme

Salicylic Acid + 5-(4-Fluorophenyl)pentanoyl Chloride  → [Pyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°C]  Dual-Mode Prodrug (87% yield)  

Structure-Activity Relationship (SAR) Studies of Fluorophenyl Derivatives

SAR analyses reveal that the 4-fluorophenyl moiety improves both target engagement and pharmacokinetic properties.

Critical SAR Findings

  • Para-Fluorine Positioning: Increases binding to aromatic residues in enzyme active sites (ΔΔG = −2.3 kcal/mol vs. meta-fluoro) [5].
  • Chain Length Optimization: The pentanoyl linker balances hydrophobicity (clogP = 3.1) and conformational flexibility for membrane penetration [2].
  • Electron-Deficient Aromatics: Fluorine’s −I effect enhances π-stacking with tyrosine residues (Kd = 14 μM vs. 89 μM for non-fluorinated) [5].

Table 2: Biological Activity of Fluorophenyl Derivatives

CompoundTarget EnzymeKi (μM)Plasma Half-Life (h)
4-Fluoro DerivativeFAAH0.0146.7
3-Fluoro DerivativeFAAH0.0964.2
Non-FluorinatedFAAH0.432.9

Data from enzyme kinetics and pharmacokinetic studies in murine models [3] [5].

Synthetic Modifications

  • Morpholine Integration: Replacing the terminal chloride with morpholine (as in ezetimibe intermediates) improves aqueous solubility (logS = −2.1 vs. −3.9) [1].
  • Chiral Center Introduction: Ketoreductase-mediated asymmetric synthesis achieves >99% enantiomeric excess for (S)-configured analogs [1].

XLogP3

3.7

Dates

Last modified: 04-14-2024

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